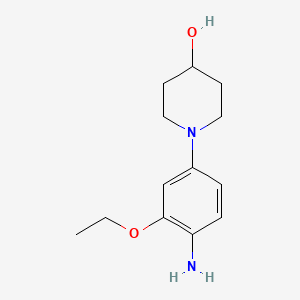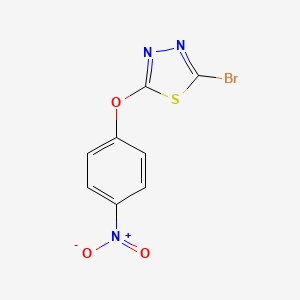
2-ブロモ-5-(4-ニトロフェノキシ)-1,3,4-チアジアゾール
概要
説明
2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromine atom at the second position, a nitrophenoxy group at the fifth position, and a thiadiazole ring.
科学的研究の応用
2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
Target of Action
Compounds with similar structures often target proteins or enzymes involved in cellular processes . The specific role of these targets would depend on the biological context and the specific interactions between the compound and its targets.
Mode of Action
Brominated compounds often interact with their targets through covalent bonding, leading to changes in the target’s function . The nitro group may also play a role in the compound’s activity, possibly through redox reactions or as an electron-withdrawing group that influences the compound’s reactivity .
Biochemical Pathways
Based on its structure, it could potentially interfere with pathways involving proteins or enzymes that interact with brominated or nitro compounds . The downstream effects would depend on the specific pathways involved and could range from changes in cellular metabolism to alterations in signal transduction.
Pharmacokinetics
For instance, the bromine atom might enhance the compound’s lipophilicity, aiding its absorption and distribution, while the nitro group could be metabolized to various other functional groups .
Result of Action
Based on its structure, it could potentially cause changes in the function of proteins or enzymes it interacts with, leading to alterations in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with 4-nitrophenol in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Major Products Formed
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Reduction: The major product is 2-amino-5-(4-nitrophenoxy)-1,3,4-thiadiazole.
Oxidation: Products include sulfoxides or sulfones of the thiadiazole ring.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(4-chlorophenoxy)-1,3,4-thiadiazole
- 2-Bromo-5-(4-methylphenoxy)-1,3,4-thiadiazole
- 2-Bromo-5-(4-fluorophenoxy)-1,3,4-thiadiazole
Uniqueness
2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole is unique due to the presence of the nitrophenoxy group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and may contribute to its unique biological activities and chemical reactivity.
特性
IUPAC Name |
2-bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O3S/c9-7-10-11-8(16-7)15-6-3-1-5(2-4-6)12(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRWEDGNTPKQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)
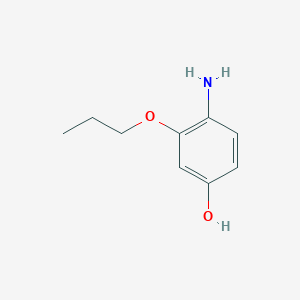
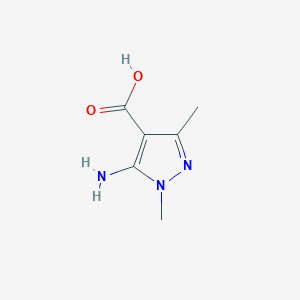
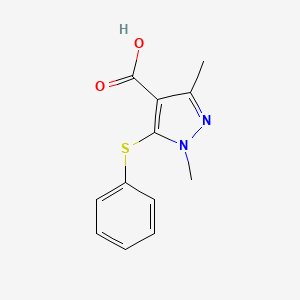

![3-[(3-Bromophenyl)methoxy]oxolane](/img/structure/B1375127.png)
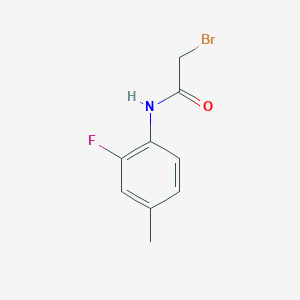
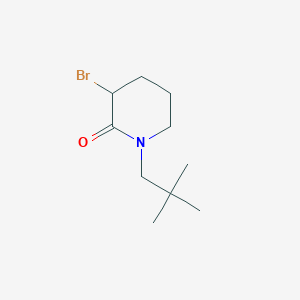
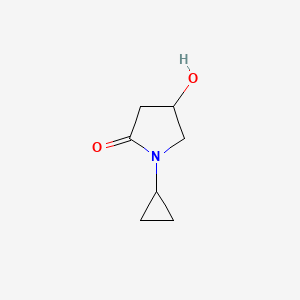
![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1375135.png)
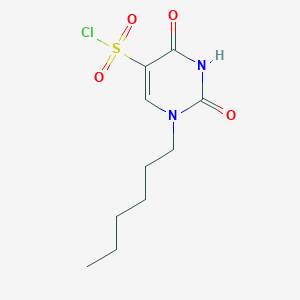
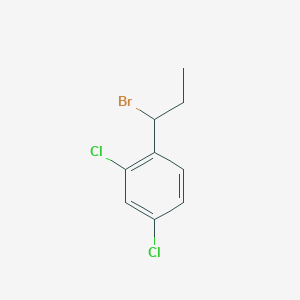
![Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1375139.png)
